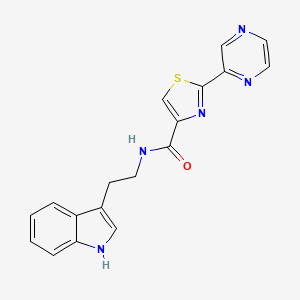
N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining indole and thiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H15N5OS
- Molecular Weight : 349.41 g/mol
- IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It acts through several mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cell lines.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
Antitumor Activity
A study conducted by Xia et al. demonstrated that derivatives of similar compounds exhibited significant antitumor activity with IC50 values ranging from 0.04 to 11.4 µM against various cancer cell lines such as K-562 and UO-31 . This suggests that this compound may possess comparable efficacy.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 0.46 ± 0.04 µM
- HeLa (cervical cancer) : IC50 = 7.01 ± 0.60 µM
These findings indicate a strong potential for this compound as an anticancer agent .
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Xia et al. | Similar pyrazole derivatives | K-562 | 0.04 - 11.4 | Induction of apoptosis |
| Li et al. | N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole | MCF-7 | 0.46 ± 0.04 | Cell cycle arrest |
| Zhang et al. | Indole-pyrazole derivatives | HepG2 | 0.71 | Aurora-A kinase inhibition |
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(16-11-25-18(23-16)15-10-19-7-8-20-15)21-6-5-12-9-22-14-4-2-1-3-13(12)14/h1-4,7-11,22H,5-6H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAPNWYKIHFNQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














